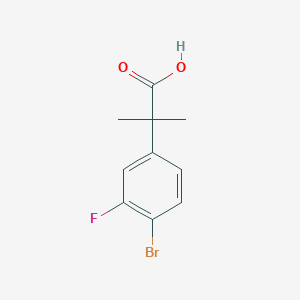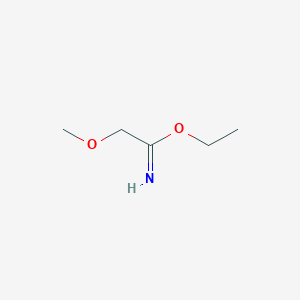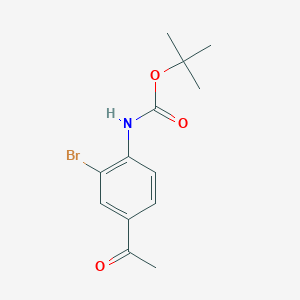
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Übersicht
Beschreibung
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine, also known as PEPA, is a compound that is commonly used in scientific research as a tool to study the function of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic transmission and plasticity, and are therefore important targets for the development of drugs to treat a range of neurological disorders.
Wirkmechanismus
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to enhanced synaptic transmission and plasticity.
Biochemical and Physiological Effects
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine has been shown to have a range of biochemical and physiological effects on the brain. These include an increase in the amplitude and duration of EPSCs, an enhancement of long-term potentiation (LTP), and an increase in the release of neurotransmitters such as glutamate and acetylcholine. These effects are thought to underlie the compound's ability to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-1-(Pent-2-EN-2-YL)cyclopropanamine in lab experiments is that it is a highly selective modulator of AMPA receptors, meaning that it does not significantly affect the activity of other ionotropic glutamate receptors such as NMDA receptors. This allows researchers to study the specific effects of AMPA receptor modulation on synaptic transmission and plasticity without confounding factors. However, one limitation of using (E)-1-(Pent-2-EN-2-YL)cyclopropanamine is that it is a synthetic compound that may not accurately reflect the effects of endogenous modulators of AMPA receptors in the brain.
Zukünftige Richtungen
There are many potential future directions for research on (E)-1-(Pent-2-EN-2-YL)cyclopropanamine and its effects on AMPA receptors. One area of interest is the development of more selective and potent modulators of AMPA receptors that can be used to study the specific roles of different subtypes of these receptors in synaptic transmission and plasticity. Another area of interest is the use of (E)-1-(Pent-2-EN-2-YL)cyclopropanamine and other AMPA receptor modulators as potential therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, future research may focus on the development of new techniques for studying the effects of AMPA receptor modulation in vivo, such as the use of optogenetics or other advanced imaging techniques.
Wissenschaftliche Forschungsanwendungen
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine is primarily used in scientific research to study the function of AMPA receptors in the brain. This is achieved by applying the compound to brain slices or cultured neurons, and measuring the resulting changes in synaptic transmission and plasticity. By studying the effects of (E)-1-(Pent-2-EN-2-YL)cyclopropanamine on AMPA receptor function, researchers can gain insights into the underlying mechanisms of a range of neurological disorders, including Alzheimer's disease, epilepsy, and depression.
Eigenschaften
IUPAC Name |
1-[(E)-pent-2-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-7(2)8(9)5-6-8/h4H,3,5-6,9H2,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBDAYJDJKOAB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B3293146.png)


![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
![N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B3293186.png)
![N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide](/img/structure/B3293189.png)
![4-Chloro-5-fluorothieno[2,3-d]pyrimidine](/img/structure/B3293192.png)

![4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-](/img/structure/B3293198.png)


